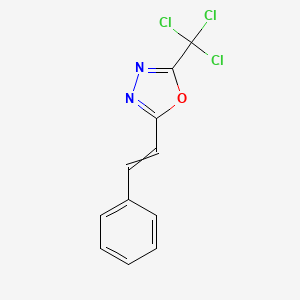
2-(2-chloroethyl)pyridine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions:
Chlorination of 2-ethylpyridine: This method involves the chlorination of 2-ethylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Alkylation of pyridine: Another method involves the alkylation of pyridine with 2-chloroethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 2-(2-chloroethyl)pyridine often involves large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Synthetic Routes and Reaction Conditions:
Nitration of phenol: The most common method for synthesizing involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Alternative nitration methods: Other methods include the use of nitrating agents such as nitronium tetrafluoroborate or dinitrogen pentoxide, which can provide more controlled nitration conditions.
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol typically involves batch processes with stringent safety measures due to the compound’s explosive nature .
化学反応の分析
Types of Reactions:
Nucleophilic substitution: 2-(2-Chloroethyl)pyridine readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.
Major Products:
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine-2-carboxylic acid derivatives.
Types of Reactions:
Reduction: 2,4,6-Trinitrophenol can be reduced to form 2,4,6-triaminophenol under controlled conditions.
Common Reagents and Conditions:
Reduction: Reagents such as tin(II) chloride or iron powder in acidic conditions are commonly used.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst are employed.
Major Products:
Reduction: Products include 2,4,6-triaminophenol.
Substitution: Products include halogenated derivatives of 2,4,6-trinitrophenol .
科学的研究の応用
2-(2-Chloroethyl)pyridine
Chemistry: : Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds . Biology : Investigated for its potential as a biocidal agent due to its ability to disrupt cellular processes . Medicine : Explored for its potential use in the development of anticancer agents . Industry : Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
2,4,6-Trinitrophenol
Chemistry: : Used as a reagent in analytical chemistry for the detection of metals and other compounds . Biology : Studied for its effects on biological systems, particularly its toxicological properties . Medicine : Historically used as an antiseptic and in the treatment of burns . Industry : Employed in the manufacture of explosives, dyes, and other industrial products .
作用機序
2-(2-Chloroethyl)pyridine
Mechanism: : The compound exerts its effects primarily through alkylation reactions, where the chloroethyl group reacts with nucleophilic sites on biomolecules . Molecular Targets and Pathways : Targets include DNA, proteins, and other cellular components, leading to disruption of cellular processes and potential cytotoxic effects .
2,4,6-Trinitrophenol
Mechanism: : The compound acts as a strong oxidizing agent, causing oxidative stress and damage to cellular components . Molecular Targets and Pathways : Targets include cellular membranes, proteins, and nucleic acids, leading to cell death and tissue damage .
類似化合物との比較
Similar Compounds
2-chloroethylamine: Similar in structure but lacks the aromatic pyridine ring.
2-chloroethylbenzene: Contains a benzene ring instead of a pyridine ring.
Uniqueness: : The presence of the pyridine ring in 2-(2-chloroethyl)pyridine imparts unique electronic properties and reactivity compared to its analogs .
Similar Compounds
2,4-dinitrophenol: Lacks one nitro group compared to 2,4,6-trinitrophenol .
2,4,6-trinitrotoluene: Contains a methyl group instead of a hydroxyl group.
Uniqueness: : The hydroxyl group in 2,4,6-trinitrophenol contributes to its strong acidic properties and reactivity, distinguishing it from other nitroaromatic compounds .
特性
CAS番号 |
69603-38-9 |
|---|---|
分子式 |
C13H11ClN4O7 |
分子量 |
370.70 g/mol |
IUPAC名 |
2-(2-chloroethyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H8ClN.C6H3N3O7/c8-5-4-7-3-1-2-6-9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-3,6H,4-5H2;1-2,10H |
InChIキー |
SZKZDBNLINZQMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)

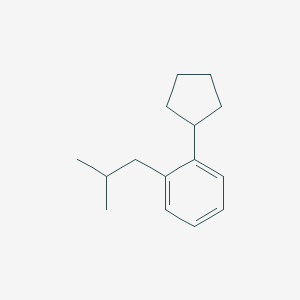

![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
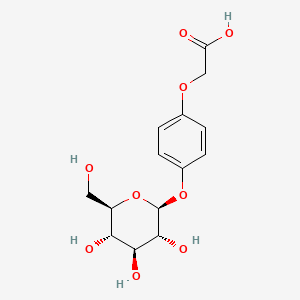
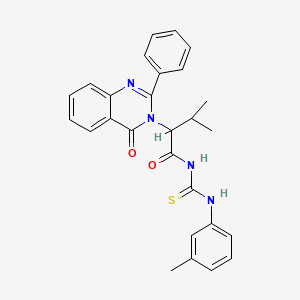
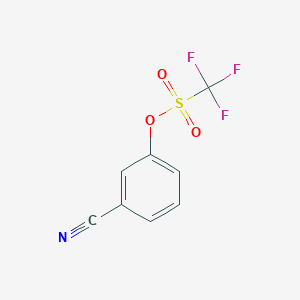
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
